mitomycin C
Overview
Description
Mitomycin C is a chemotherapeutic agent derived from the bacterium Streptomyces caespitosus. It is known for its potent antitumor activity and is used in the treatment of various cancers, including upper gastrointestinal, anal, breast, and bladder cancers . This compound is also used topically in eye surgeries to prevent scarring and in the treatment of esophageal and tracheal stenosis .
Mechanism of Action
Target of Action
Mitomycin C primarily targets DNA within cells . It acts as an alkylating agent, inhibiting DNA synthesis by cross-linking the complementary strands of the DNA double helix . This cross-linking activity makes this compound unique among microbiota-derived therapies .
Mode of Action
This compound is activated in vivo to a bifunctional and trifunctional alkylating agent . Once activated, it binds to DNA, causing cross-linking and inhibition of DNA synthesis . At high concentrations, this compound can also suppress cellular RNA and protein synthesis .
Biochemical Pathways
The cross-linking of DNA strands by this compound disrupts several biochemical pathways. It inhibits the synthesis of deoxyribonucleic acid (DNA), with the degree of cross-linking correlating with the guanine and cytosine content . This disruption affects DNA replication and function, leading to cell death . Additionally, this compound has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation .
Pharmacokinetics
The pharmacokinetics of this compound demonstrate a rapid, biphasic elimination pattern for the drug, with an α half-life of 8 minutes and a β, or terminal, half-life of 48 minutes . The clearance of this compound is 16.38 L h -1 m -2 . These properties impact the bioavailability of this compound, influencing its therapeutic efficacy.
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation. By cross-linking DNA strands, this compound prevents DNA replication, leading to cell death . This makes it effective as a chemotherapeutic agent for various malignancies .
Action Environment
This compound is mainly active under anaerobic circumstances . This means that the oxygen levels in the environment can influence the compound’s action, efficacy, and stability. Furthermore, the drug’s effectiveness can be influenced by other factors such as pH and temperature, although specific studies on these factors are limited.
Biochemical Analysis
Biochemical Properties
Mitomycin C plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and biomolecules. It primarily inhibits DNA synthesis by cross-linking DNA strands, which prevents the replication of cancer cells . This compound interacts with DNA-dependent RNA polymerase, further inhibiting RNA and protein synthesis at higher concentrations . Additionally, it forms covalent bonds with the DNA double helix, causing cell death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces cell death by damaging DNA, which is particularly effective against rapidly dividing cancer cells . This compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting DNA synthesis and function . It also influences the production of reactive oxygen species, leading to oxidative stress and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its activation through reduction, which leads to the formation of reactive intermediates that bind to DNA . This compound acts as an alkylating agent, causing cross-linking of DNA strands and inhibiting DNA synthesis . It also targets DNA-dependent RNA polymerase, further inhibiting RNA and protein synthesis . The binding interactions with DNA result in the formation of DNA adducts, which block replication and transcription, ultimately leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound solutions are critical factors in its effectiveness . Studies have shown that this compound solutions exhibit chemical degradation over time, which can impact their efficacy . Long-term exposure to this compound can lead to chronic genotoxic stress and cellular senescence .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, this compound exhibits cytotoxic effects, impairing erythropoiesis and reducing the percentage of reticulocytes . Lower doses of this compound induce genotoxic effects without reaching the threshold of cytotoxicity . These dosage-dependent effects are crucial for determining the appropriate therapeutic window for this compound in cancer treatment.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its activation and detoxification. It is metabolized primarily in the liver, where it undergoes reduction to form reactive intermediates . These intermediates interact with DNA, leading to the formation of DNA adducts and cross-links . This compound also affects the production of reactive oxygen and nitrogen species, contributing to oxidative and nitrosative stress .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up into erythrocytes and can be detected within these cells for several hours following injection . The erythrocyte may act as a transporter of this compound in the circulation . Additionally, this compound can be administered intravesically to treat bladder cancer, where it is retained in the bladder for a specific duration to maximize its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound-induced DNA damage leads to the recruitment of repair proteins such as RAD51 to the sites of damage . The localization of these repair proteins is essential for the effective repair of DNA lesions caused by this compound . Additionally, this compound can induce the degradation of specific proteins, such as hypoxia-inducible factor-1α (HIF-1α), through translational regulation .
Preparation Methods
Mitomycin C is synthesized through a complex biosynthetic pathway involving the combination of 3-amino-5-hydroxybenzoic acid, D-glucosamine, and carbamoyl phosphate to form the mitosane core . The industrial production of this compound involves fermentation of Streptomyces caespitosus followed by extraction and purification processes . The fermentation process is optimized to maximize the yield of this compound, and the compound is then purified using various chromatographic techniques .
Chemical Reactions Analysis
Mitomycin C undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various intermediates that participate in DNA cross-linking.
Substitution: This compound can undergo substitution reactions, particularly at the aziridine ring.
Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like hydrogen peroxide . The major products formed from these reactions are DNA adducts, which are responsible for the compound’s antitumor activity .
Scientific Research Applications
Mitomycin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study bioreductive alkylation and DNA cross-linking mechanisms.
Medicine: It is used in the treatment of cancers and in eye surgeries to prevent scarring.
Industry: It is used in the production of mitotically inactive feeder cells for cell culture systems.
Comparison with Similar Compounds
Mitomycin C is part of the mitomycin family, which includes mitomycin A, mitomycin B, and porfiromycin . These compounds share a common mitosane core but differ in their substituent groups . This compound is unique due to its potent antitumor activity and its ability to form DNA cross-links under hypoxic conditions . Other similar compounds include diaziquone, which also undergoes bioreductive activation but has a different mechanism of action .
This compound stands out among these compounds due to its broad range of clinical applications and its effectiveness in treating various types of cancers .
Properties
IUPAC Name |
(11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIBSHFKIJFRCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Mitomycin C exert its antitumor activity?
A1: this compound (MMC) is a potent antitumor agent that acts as a DNA crosslinking agent. [, , , ] Inside the cell, MMC undergoes bioreduction to form reactive metabolites. These metabolites then bind to DNA strands, primarily at guanine-N2 positions, creating interstrand crosslinks. [, ] These crosslinks inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. [, , ]
Q2: What makes the guanine base a primary target for MMC?
A2: The exact reason for MMC's preference for guanine is complex, but it's believed to be related to the electronic structure and reactivity of guanine's N2 position within the DNA helix. [] This site is particularly susceptible to nucleophilic attack by the activated MMC metabolites.
Q3: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H18N4O5, and its molecular weight is 334.33 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A5: Yes, this compound has been extensively characterized spectroscopically. Techniques like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide information about its structure and functional groups. [, ]
Q5: How does the stability of this compound vary under different pH conditions?
A6: Studies demonstrate that this compound is most stable under slightly acidic to neutral pH conditions. [] Degradation increases with pH values below 7. For example, in 0.9% sodium chloride solutions, MMC degradation was significantly higher at pH 4.5 compared to pH 7. []
Q6: Does temperature affect this compound stability?
A7: Yes, temperature significantly impacts MMC stability. Storing this compound solutions at refrigerated temperatures (around 5°C) significantly enhances its stability compared to room temperature storage. []
Q7: What about the compatibility of this compound with different solutions?
A8: The data sheet recommends reconstituting this compound vials with water for injections or 20% dextrose solutions. [] While sodium chloride solutions are commonly used, their acidic pH can impact stability over time.
Q8: What are the main clinical applications of this compound?
A8: this compound is used in various clinical settings, including:
- Ophthalmology: As an adjunct to surgical procedures like trabeculectomy [, ] and pterygium excision [, , , , ].
- Oncology: In chemotherapy regimens for treating various cancers, such as bladder, anal, and lung cancer. [, , , ]
Q9: How does this compound compare to other treatment modalities in pterygium surgery?
A10: Several studies compared this compound to other treatments like conjunctival autograft, beta irradiation, and topical agents like cyclosporine. [, , , ] Results suggest that MMC effectively reduces pterygium recurrence rates, often outperforming other methods. [, , ]
Q10: What are the known mechanisms of resistance to this compound?
A10: Resistance mechanisms to this compound can be multifaceted, involving:
- Increased DNA repair: Enhanced DNA repair mechanisms, particularly those involved in removing interstrand crosslinks, can counteract MMC's effects. []
Q11: Are there any genetic factors associated with this compound resistance?
A13: Research suggests that variations in genes involved in drug metabolism, DNA repair, and cell cycle control can influence sensitivity to this compound. For example, lower ATM expression levels were linked to resistance to anthracyclines and mitomycin in breast cancer patients with wild-type TP53 and CHK2. []
Q12: What are some of the known toxicities associated with this compound?
A12: this compound can cause various side effects, including:
- Myelosuppression: Suppression of bone marrow function, leading to decreased blood cell counts. []
- Gastrointestinal toxicity: Nausea, vomiting, and diarrhea are common side effects. []
- Pulmonary toxicity: In rare cases, this compound can cause lung damage. [, ]
Q13: What are some of the ongoing research efforts aimed at improving this compound therapy?
A13: Several research avenues are currently being explored, including:
- Drug delivery systems: Developing novel drug delivery systems to enhance MMC's targeted delivery to tumor cells while minimizing systemic toxicity. [, ]
- Combination therapies: Investigating synergistic combinations of MMC with other anticancer agents or treatment modalities. [, , ]
- Biomarkers of response: Identifying biomarkers that can predict treatment response, monitor efficacy, and personalize MMC therapy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.